3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Overview
Description
3-(4,5-Dihydro-1H-imidazol-2-yl)phenol is a compound that features a phenol group attached to a 4,5-dihydro-1H-imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenol derivative with an imidazole precursor in the presence of a suitable catalyst. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-(4,5-Dihydro-1H-imidazol-2-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets. As an alpha-adrenergic agonist, it can bind to alpha-adrenergic receptors, leading to vasoconstriction and relief of nasal congestion . The compound’s imidazole ring can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound has a similar structure but with the imidazole ring attached at a different position on the phenol ring.
Oxymetazoline: A related compound used as a nasal decongestant, featuring a similar imidazole ring structure.
Uniqueness: 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its combination of a phenol group and an imidazole ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-3,6,12H,4-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMULJMVKZKHEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584794 | |
Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-99-0 | |
Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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